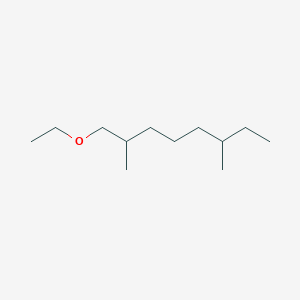
1-Ethoxy-2,6-dimethyloctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,6-dimethyloctane is an organic compound belonging to the class of alkanes It is characterized by a long carbon chain with an ethoxy group and two methyl groups attached at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-2,6-dimethyloctane typically involves the alkylation of 2,6-dimethyloctane with ethyl alcohol in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the purification of the final product through distillation or other separation techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethoxy-2,6-dimethyloctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of 1-ethoxy-2,6-dimethyloctanol or 1-ethoxy-2,6-dimethyl-2-octanone.
Reduction: Formation of 2,6-dimethyloctane.
Substitution: Formation of 1-chloro-2,6-dimethyloctane or 1-bromo-2,6-dimethyloctane.
Applications De Recherche Scientifique
1-Ethoxy-2,6-dimethyloctane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-ethoxy-2,6-dimethyloctane involves its interaction with specific molecular targets. The ethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include enzyme-mediated transformations and receptor binding.
Comparaison Avec Des Composés Similaires
2,6-Dimethyloctane: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
1-Methoxy-2,6-dimethyloctane: Contains a methoxy group instead of an ethoxy group, leading to different reactivity and applications.
1-Ethoxy-2,6-dimethylheptane: Similar structure but with a shorter carbon chain.
Uniqueness: 1-Ethoxy-2,6-dimethyloctane is unique due to the presence of both ethoxy and methyl groups, which confer distinct chemical and physical properties. Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
114589-07-0 |
|---|---|
Formule moléculaire |
C12H26O |
Poids moléculaire |
186.33 g/mol |
Nom IUPAC |
1-ethoxy-2,6-dimethyloctane |
InChI |
InChI=1S/C12H26O/c1-5-11(3)8-7-9-12(4)10-13-6-2/h11-12H,5-10H2,1-4H3 |
Clé InChI |
QOOBJVKSHYWVJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
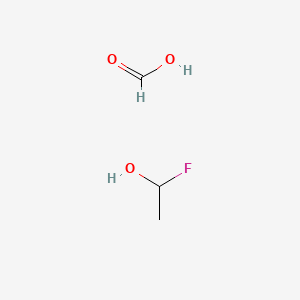
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)

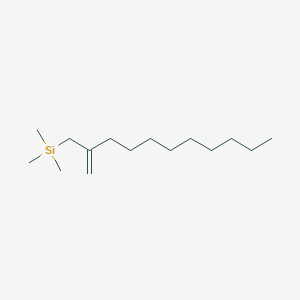
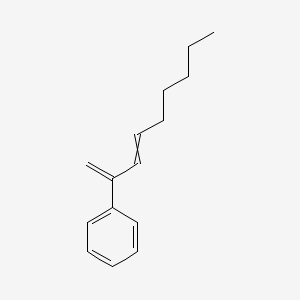
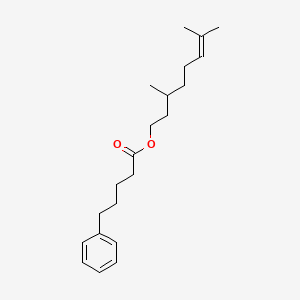


![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
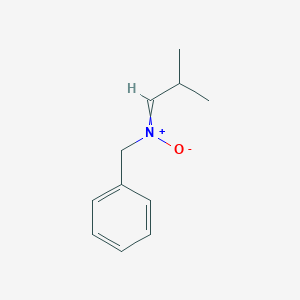
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
